1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone
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Overview
Description
1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a derivative of quinoline, a bicyclic aromatic compound
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone typically involves the reaction of 5,6,7,8-tetrahydroquinoline with acetic anhydride or acetyl chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces alcohols.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydroquinolin-3-yl)ethanone can be compared with other quinoline derivatives, such as:
8-Acetyl-5,6,7,8-tetrahydroquinoline: Similar in structure but differs in the position of the acetyl group.
Quinoline: The parent compound, which lacks the tetrahydro and ethanone modifications.
5,6,7,8-Tetrahydroquinoline: Lacks the ethanone group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h6-7H,2-5H2,1H3 |
InChI Key |
PLOGRIZBIRYIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCC2)N=C1 |
Origin of Product |
United States |
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